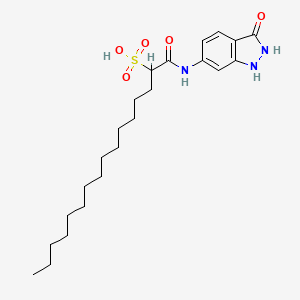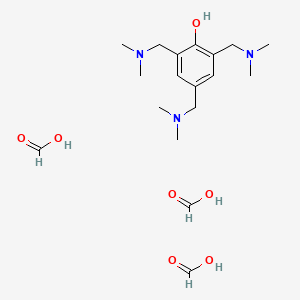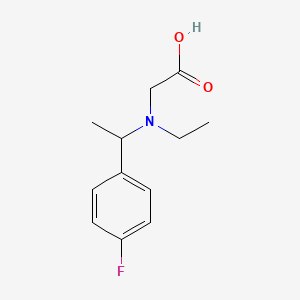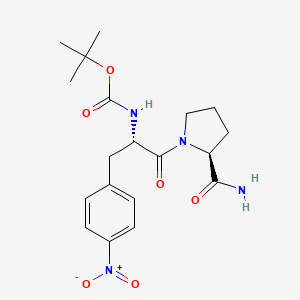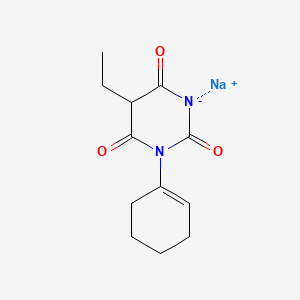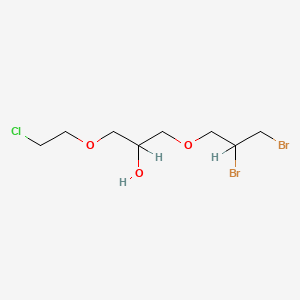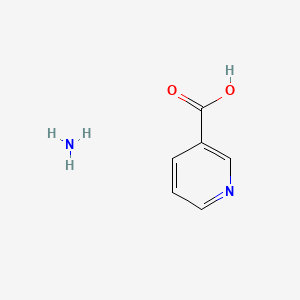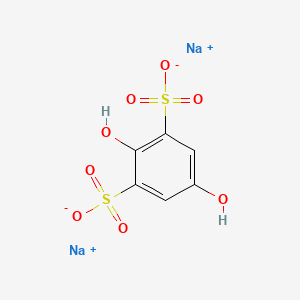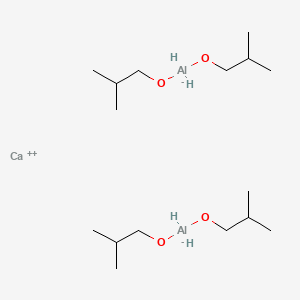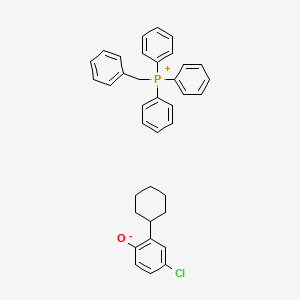
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is a chemical compound that combines the properties of benzyl(triphenyl)phosphanium and 4-chloro-2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and its role as a reactant in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl(triphenyl)phosphanium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenolates.
Aplicaciones Científicas De Investigación
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate has several scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriphenylphosphonium chloride: A related compound used in similar applications, particularly in organic synthesis.
Triphenylphosphine: Another related compound with widespread use in organic chemistry as a ligand and catalyst.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
93839-58-8 |
|---|---|
Fórmula molecular |
C37H36ClOP |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H22P.C12H15ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H,21H2;6-9,14H,1-5H2/q+1;/p-1 |
Clave InChI |
HGGDCAREXOGBQL-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




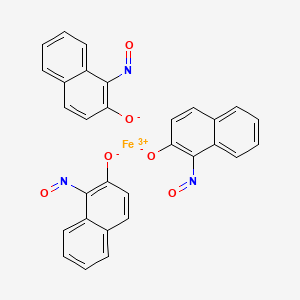
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
